(2E)-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide
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Overview
Description
The compound (2E)-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide is a complex organic molecule that features a variety of functional groups, including a triazolopyridine ring, a benzofuran moiety, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazolopyridine intermediate, followed by the formation of the benzofuran derivative. The final step involves the coupling of these intermediates under specific conditions to form the target compound. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2E)-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Properties
Molecular Formula |
C22H20ClF3N4O3 |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
(E)-N-[[6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide |
InChI |
InChI=1S/C22H20ClF3N4O3/c1-3-32-17-8-14-6-12(2)33-18(14)7-13(17)4-5-20(31)27-10-19-28-29-21-16(22(24,25)26)9-15(23)11-30(19)21/h4-5,7-9,11-12H,3,6,10H2,1-2H3,(H,27,31)/b5-4+ |
InChI Key |
ASODTOWECBQQLX-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)/C=C/C(=O)NCC3=NN=C4N3C=C(C=C4C(F)(F)F)Cl |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)C=CC(=O)NCC3=NN=C4N3C=C(C=C4C(F)(F)F)Cl |
Origin of Product |
United States |
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